Cas no 305855-92-9 (3,4-Thiophenediamine, tetrahydro-N,N,N',N'-tetramethyl-, 1,1-dioxide)

3,4-Thiophenediamine, tetrahydro-N,N,N',N'-tetramethyl-, 1,1-dioxide structure
305855-92-9 structure
Product Name:3,4-Thiophenediamine, tetrahydro-N,N,N',N'-tetramethyl-, 1,1-dioxide
CAS No:305855-92-9
MF:C8H18N2O2S
MW:206.305720806122
CID:3934406
PubChem ID:3094473
Update Time:2025-04-22

3,4-Thiophenediamine, tetrahydro-N,N,N',N'-tetramethyl-, 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 3,4-Thiophenediamine, tetrahydro-N,N,N',N'-tetramethyl-, 1,1-dioxide
    • N,N,N,N-tetramethyltetrahydrothiophene-3,4-diamine 1,1-dioxide
    • 3,4-Thiophenediamine, tetrahydro-N3,N3,N4,N4-tetramethyl-, 1,1-dioxide
    • 3,4-bis(dimethylamino)thiolane-1,1-dione
    • ChemDiv3_003891
    • AKOS000269454
    • Oprea1_516603
    • N,N,N',N'-tetramethyltetrahydrothiophene-3,4-diamine 1,1-dioxide
    • AKOS016039639
    • N,N,N',N'-Tetramethyltetrahydro-3,4-thiophenediamine 1,1-dioxide
    • IDI1_021801
    • NCGC00180093-01
    • Oprea1_530276
    • CBDivE_003319
    • 305855-92-9
    • STK536457
    • HMS1484A19
    • CCG-113249
    • BRD-A20421779-003-01-4
    • Inchi: 1S/C8H18N2O2S/c1-9(2)7-5-13(11,12)6-8(7)10(3)4/h7-8H,5-6H2,1-4H3
    • InChI Key: WQELGJBOESPMNT-UHFFFAOYSA-N
    • SMILES: C1S(=O)(=O)CC(N(C)C)C1N(C)C

Computed Properties

  • Exact Mass: 206.10889899Da
  • Monoisotopic Mass: 206.10889899Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Topological Polar Surface Area: 49Ų
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